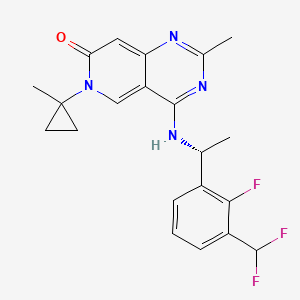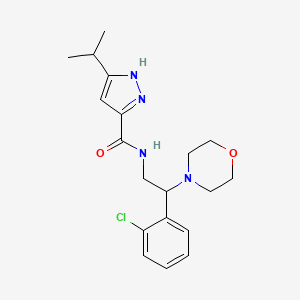
Sos1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sos1-IN-3 is a small-molecule inhibitor that targets the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the RAS signaling pathway, which is implicated in various cancers. By inhibiting SOS1, this compound can potentially modulate RAS activation, offering a promising therapeutic strategy for RAS-driven cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sos1-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using high-throughput synthesis techniques, and employing purification methods such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Sos1-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Applications De Recherche Scientifique
Sos1-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the RAS signaling pathway and its modulation.
Biology: Employed in cellular and molecular biology research to investigate the role of SOS1 in cell signaling and cancer.
Medicine: Explored as a potential therapeutic agent for treating RAS-driven cancers.
Industry: Utilized in drug discovery and development processes to identify and optimize new cancer therapies.
Mécanisme D'action
Sos1-IN-3 exerts its effects by binding to the catalytic domain of SOS1, thereby preventing its interaction with RAS. This inhibition reduces the formation of GTP-loaded RAS, limiting cellular proliferation in RAS-driven cancers. The molecular targets and pathways involved include the RAS-MAPK signaling pathway, which is critical for cell survival, growth, and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
BI-3406: Another potent and selective SOS1 inhibitor that binds to the catalytic domain of SOS1.
MRTX0902: Demonstrates activity across cancer models with mutations in the RAS-MAPK pathway.
Uniqueness
Sos1-IN-3 is unique in its binding mode and inhibitory activity. It occupies a distinct pocket in the SOS1 protein, which may contribute to its potency and selectivity. Additionally, this compound has shown promising results in preclinical studies, making it a valuable candidate for further development .
Propriétés
Formule moléculaire |
C21H21F3N4O |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-2-methyl-6-(1-methylcyclopropyl)pyrido[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H21F3N4O/c1-11(13-5-4-6-14(18(13)22)19(23)24)25-20-15-10-28(21(3)7-8-21)17(29)9-16(15)26-12(2)27-20/h4-6,9-11,19H,7-8H2,1-3H3,(H,25,26,27)/t11-/m1/s1 |
Clé InChI |
LJTJIUYTAZPUMG-LLVKDONJSA-N |
SMILES isomérique |
CC1=NC2=CC(=O)N(C=C2C(=N1)N[C@H](C)C3=C(C(=CC=C3)C(F)F)F)C4(CC4)C |
SMILES canonique |
CC1=NC2=CC(=O)N(C=C2C(=N1)NC(C)C3=C(C(=CC=C3)C(F)F)F)C4(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)





![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)



